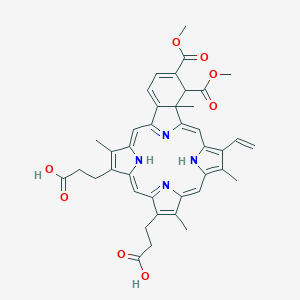
Bpd-DB
描述
Borderline Personality Disorder (BPD) is a severe mental health condition that affects around 1.6% of the US population. BPD is characterized by unstable moods, impulsive behaviors, and difficulty in maintaining relationships. Dialectical Behavior Therapy (DBT) is an evidence-based treatment for BPD that combines cognitive-behavioral techniques with mindfulness practices. In recent years, the use of DBT as a tool for scientific research has gained popularity. The purpose of
科学研究应用
Dialectical Behavior Therapy and Emotion Dysregulation in BPD
边缘人格障碍(BPD)的特征是情绪调节严重紊乱。辩证行为疗法(DBT)将情感调节失调视为生物学倾向和环境经历的结果。研究表明DBT在治疗患有BPD的严重紊乱、长期自杀倾向和物质依赖的个体中的有效性,重点放在情绪调节(McMain, Korman, & Dimeff, 2001)。
Pain-Mediated Affect Regulation and DBT
一项研究探讨了DBT是否可以在神经水平上改变疼痛介导的情感调节,提供适应性情绪调节技术。研究发现,在接受DBT后,患有BPD的患者对疼痛刺激的杏仁核失活减少,表明改变疼痛处理作为情感调节手段(Niedtfeld et al., 2017)。
Efficacy of DBT: A Meta-Analysis
一项关于DBT对BPD的疗效和长期有效性的荟萃分析突出了中等的全局效应和减少自杀和自我伤害行为的效应大小。这项研究强调了DBT在管理BPD症状中的重要作用(Kliem, Kröger, & Kosfelder, 2010)。
Mechanisms of Change in DBT
这项研究关注DBT中的潜在变化机制,特别是与情绪失调相关的无效行为倾向的减少。它强调了正念、验证、定位和链分析等干预措施作为患者变化的关键组成部分(Lynch et al., 2006)。
Virtual Reality in DBT for BPD
研究了在DBT中整合虚拟现实(VR)以促进BPD的正念技能培训。使用VR技术增强DBT的正念训练,显示在减少自杀冲动、自我伤害和负面情绪方面具有潜力(Narro-Haro et al., 2016)。
Effectiveness of Short-Term Inpatient DBT Program
这项研究评估了针对BPD患者的12周住院DBT计划的有效性。旨在迅速减少核心边缘症状,减少住院环境的负面影响,并增强患者遵守门诊治疗的意愿(van den Bosch et al., 2014)。
Epigenetic Biomarkers in BPD and DBT
关于BPD中特定基因(APBA3和MCF2)的DNA甲基化的研究表明了DBT治疗结果的潜在生物标志物。这项研究强调了表观遗传学在个性化治疗概念中为BPD患者的作用(Knoblich et al., 2017)。
属性
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHZBHYULQOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9961735 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural differences exist between the BPD isomers and how do these differences impact their photodynamic efficacy?
A1: Benzoporphyrin derivatives (BPDs) are a group of photosensitizers that exist in four isomeric forms: BPD-monoacid ring A (BPD-MA), BPD-monoacid ring B (BPD-MB), BPD-diacid ring A (BPD-DA), and BPD-diacid ring B (BPD-DB). These isomers share the same reduced tetrapyrrol ring but differ in the position of a cyclohexadiene ring and the presence of either two acid groups or one acid and one ester group. [] Research has shown that the monoacid derivatives (BPD-MA and BPD-MB) exhibit significantly greater phototoxic activity against cell lines and in murine tumor models compared to the diacid derivatives (BPD-DA and BPD-DB). [] This suggests that the presence and position of the acid groups play a crucial role in the photodynamic efficacy of BPD isomers.
Q2: How does BPD-MA interact with leukemic cells and how is this interaction utilized in potential therapeutic applications?
A2: BPD-MA demonstrates a higher fluorescence intensity when internalized by leukemic cells compared to normal human or murine bone marrow cells. [] This differential uptake of BPD-MA, particularly when excited with UV light, allows for the differentiation of leukemic cells from normal cells using fluorescence-activated cell sorting (FACS). [] This finding presents a potential strategy for purging leukemic cells from bone marrow, which could have significant implications for autologous bone marrow transplantation in treating leukemia.
Q3: What histological changes are observed in mouse skin following BPD administration and light exposure?
A4: Microscopic examination of mouse skin biopsies after BPD administration and subsequent light exposure reveals pronounced changes in both the epidermis and dermis. [] These changes include: - Epidermal erosion - Degranulation of the stratum granulosum - Spongiosis - Reduced cellularity - Mast cell degranulation []These histological alterations are similar to those observed with Photofrin®, a clinically approved photosensitizer, indicating that BPD compounds induce phototoxic damage to skin tissues. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



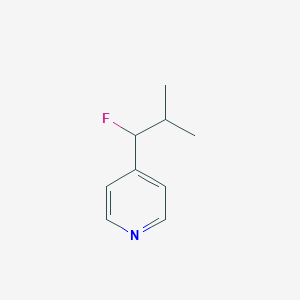
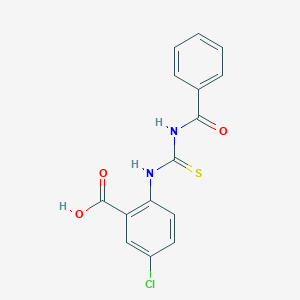
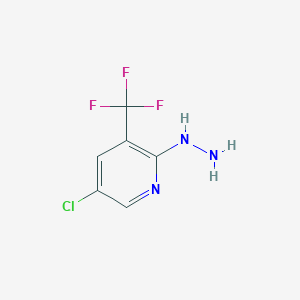
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


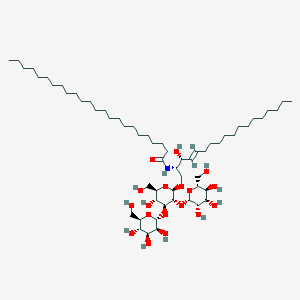
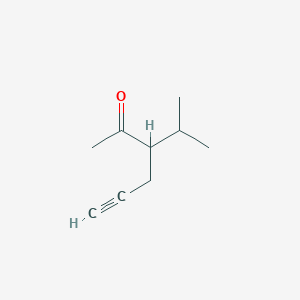
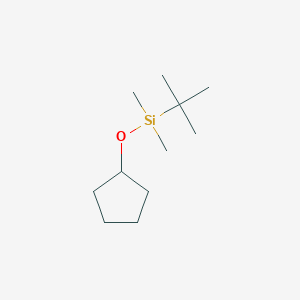

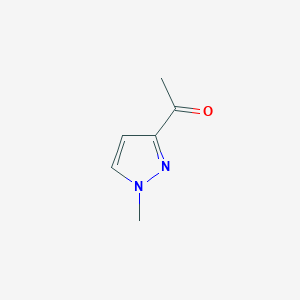
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)